molecular formula C25H25N3O B14481533 N-[(E)-{[(E)-(Butylimino)(phenyl)methyl]amino}(phenyl)methylidene]benzamide CAS No. 65325-74-8

N-[(E)-{[(E)-(Butylimino)(phenyl)methyl]amino}(phenyl)methylidene]benzamide

Cat. No.: B14481533
CAS No.: 65325-74-8
M. Wt: 383.5 g/mol
InChI Key: XFNYUOLKNLNYGG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-{[(E)-(Butylimino)(phenyl)methyl]amino}(phenyl)methylidene]benzamide typically involves the condensation of benzaldehyde derivatives with butylamine and aniline derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bonds. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced purification techniques ensures that the compound meets the required standards for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-{[(E)-(Butylimino)(phenyl)methyl]amino}(phenyl)methylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine groups into amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[(E)-{[(E)-(Butylimino)(phenyl)methyl]amino}(phenyl)methylidene]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-[(E)-{[(E)-(Butylimino)(phenyl)methyl]amino}(phenyl)methylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-{[(E)-(Butylimino)(phenyl)methyl]amino}(phenyl)methylidene]benzamide is unique due to its specific structure, which allows for a wide range of chemical reactions and potential applications. Its multiple aromatic rings and imine groups provide versatility in chemical synthesis and biological interactions, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

65325-74-8

Molecular Formula

C25H25N3O

Molecular Weight

383.5 g/mol

IUPAC Name

N-[N-(N-butyl-C-phenylcarbonimidoyl)-C-phenylcarbonimidoyl]benzamide

InChI

InChI=1S/C25H25N3O/c1-2-3-19-26-23(20-13-7-4-8-14-20)27-24(21-15-9-5-10-16-21)28-25(29)22-17-11-6-12-18-22/h4-18H,2-3,19H2,1H3,(H,26,27,28,29)

InChI Key

XFNYUOLKNLNYGG-UHFFFAOYSA-N

Canonical SMILES

CCCCN=C(C1=CC=CC=C1)N=C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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